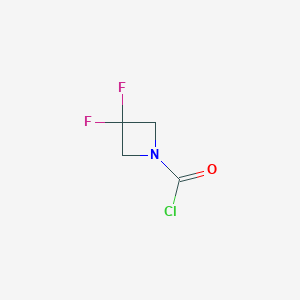

3,3-Difluoroazetidine-1-carbonyl chloride

説明

特性

IUPAC Name |

3,3-difluoroazetidine-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClF2NO/c5-3(9)8-1-4(6,7)2-8/h1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMXKYNSGBXLPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)Cl)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

physicochemical properties of 3,3-Difluoroazetidine-1-carbonyl chloride

Physicochemical Properties and Synthetic Utility of 3,3-Difluoroazetidine-1-carbonyl chloride: A Comprehensive Technical Guide

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated small-ring heterocycles is a proven tactic for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 3,3-Difluoroazetidine-1-carbonyl chloride has emerged as a critical electrophilic building block. As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-proven synthetic protocols.

Chemical Identity & Physicochemical Properties

The utility of 3,3-difluoroazetidine-1-carbonyl chloride stems from its unique structural triad: a strained four-membered azetidine ring, a gem-difluoro group, and a highly reactive carbamoyl chloride moiety.

Table 1: Quantitative Physicochemical Summary

| Property | Value / Description |

| Chemical Name | 3,3-Difluoroazetidine-1-carbonyl chloride |

| CAS Number | 1[1] |

| Molecular Formula | C₄H₄ClF₂NO[1] |

| Molecular Weight | 155.53 g/mol [1] |

| InChIKey | SGMXKYNSGBXLPP-UHFFFAOYSA-N[1] |

| Appearance | Pale yellow to colorless liquid/oil (typical for low MW carbamoyl chlorides) |

| Reactivity Profile | Highly electrophilic; moisture-sensitive |

Mechanistic Insights: The Gem-Difluoro Effect

The introduction of two fluorine atoms at the 3-position of the azetidine ring is not merely a structural variation; it is a calculated design choice. Fluorine's high electronegativity exerts a strong inductive pull (-I effect), which modulates the electron density of the entire ring system. While the nitrogen is already deactivated by the carbonyl group (forming an amide-like linkage), the gem-difluoro substitution significantly alters the local dipole moment and increases the lipophilicity of the molecule. In drug candidates, this translates to enhanced metabolic stability (resisting oxidative degradation by cytochrome P450 enzymes) and improved membrane permeability.

Experimental Workflow: Synthesis & Isolation

The synthesis of carbamoyl chlorides requires rigorous control over reaction conditions to prevent the formation of symmetrical ureas. The following protocol is designed as a self-validating system , ensuring high yield and purity.

Causality in Experimental Design

-

Triphosgene vs. Phosgene: 2[2]. It is a solid that allows for precise stoichiometric control, mitigating the risk of over-phosgenation while drastically improving bench safety.

-

Pyridine vs. Triethylamine (TEA): 3[3]. If TEA is used, it can undergo a phosgene-mediated dealkylation, generating diethylcarbamoyl chloride as a highly reactive, difficult-to-separate impurity[2],[3]. Pyridine acts solely as a non-nucleophilic HCl scavenger.

Step-by-Step Methodology

-

Reagent Preparation: Dissolve triphosgene (0.37 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere at 0 °C. Note: 0.37 eq provides a slight excess of phosgene equivalents (1.11 eq total) to drive the reaction forward without promoting urea dimerization.

-

Base Addition: Add pyridine (2.5 eq) dropwise to the cold solution.

-

Amine Addition: Dissolve 3,3-difluoroazetidine hydrochloride (1.0 eq) in a minimum volume of anhydrous DCM. Add this solution dropwise over 30–45 minutes to the triphosgene/pyridine mixture at 0 °C.

-

Reaction Monitoring (Self-Validation): Stir the mixture at 0 °C for 1 hour. Monitor via GC-MS or TLC. Critical: Do not use LC-MS with protic solvents (MeOH/H₂O) for monitoring, as the electrophilic carbamoyl chloride will rapidly hydrolyze or form carbamates with the solvent.

-

Workup and Isolation: Quench the reaction by washing the organic layer with ice-cold 1N HCl.

Applications in Medicinal Chemistry

Once synthesized, 3,3-difluoroazetidine-1-carbonyl chloride acts as a highly efficient electrophilic hub. It is predominantly used to generate asymmetric ureas by reacting with complex primary or secondary amines during the lead optimization phase of drug discovery.

Recent patent literature highlights its critical role in the synthesis of advanced therapeutics:

-

Oncology: It is utilized to construct the urea linkages in 4[4], which target protein arginine methyltransferase enzymes upregulated in leukemia and solid tumors.

-

Immunology/Inflammation: It is a key building block in the development of5[5], modulating G protein-coupled receptors involved in inflammatory diseases.

In both cases, the rigid four-membered ring restricts the conformational space of the resulting urea, locking the drug molecule into a bioactive conformation that fits precisely into the target receptor pocket.

Workflow Visualization

The following diagram illustrates the logical progression from raw starting materials to advanced drug candidates, highlighting the central role of 3,3-difluoroazetidine-1-carbonyl chloride.

Workflow for the synthesis and medicinal application of 3,3-Difluoroazetidine-1-carbonyl chloride.

Handling, Storage, and Safety

As with all carbamoyl chlorides, this compound is highly sensitive to moisture. Exposure to water leads to rapid hydrolysis, liberating hydrochloric acid, carbon dioxide, and reverting the compound back to 3,3-difluoroazetidine.

-

Storage: Must be stored neat or as a stock solution in anhydrous DCM/THF at -20 °C under a strict argon or nitrogen atmosphere.

-

Handling: All transfers should be conducted using Schlenk line techniques or within a glovebox to ensure the integrity of the electrophilic center.

References

-

Molaid. "3,3-Difluoroazetidine-1-carbonylchloride - CAS 2503207-95-0". 1

-

PubMed (J Org Chem). "Debenzylation of tertiary amines using phosgene or triphosgene: an efficient and rapid procedure for the preparation of carbamoyl chlorides". 2

-

BenchChem. "Technical Support Center: Phosgenation for Carbamoyl Chloride Synthesis". 3

-

Google Patents. "US20240254118A1 - Prmt5 inhibitors and uses thereof".4

-

Google Patents. "WO2025042730A1 - Bicyclic heterocycles as mrgprx2 antagonists". 5

Sources

- 1. 3,3-Difluoroazetidine-1-carbonylchloride - CAS号 2503207-95-0 - 摩熵化学 [molaid.com]

- 2. Debenzylation of tertiary amines using phosgene or triphosgene: an efficient and rapid procedure for the preparation of carbamoyl chlorides and unsymmetrical ureas. Application in carbon-11 chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US20240254118A1 - Prmt5 inhibitors and uses thereof - Google Patents [patents.google.com]

- 5. WO2025042730A1 - Bicyclic heterocycles as mrgprx2 antagonists - Google Patents [patents.google.com]

Spectroscopic and Spectrometric Characterization of 3,3-Difluoroazetidine-1-carbonyl chloride: A Predictive Guide

Introduction

3,3-Difluoroazetidine and its derivatives are of significant interest to the pharmaceutical and agrochemical industries. The introduction of the gem-difluoro moiety on the azetidine ring can impart unique physicochemical properties, such as increased metabolic stability, enhanced lipophilicity, and altered basicity of the nitrogen atom, making it a valuable building block in drug discovery.[1] The conversion of the parent amine to the corresponding carbonyl chloride provides a versatile intermediate for further functionalization, allowing for the introduction of a wide range of substituents via nucleophilic acyl substitution.

Predicted Spectroscopic and Spectrometric Data

The following sections detail the predicted NMR and mass spectrometry data for 3,3-difluoroazetidine-1-carbonyl chloride. These predictions are based on the analysis of its structural features and comparison with known data for related compounds.

Molecular Structure

Caption: Molecular structure of 3,3-Difluoroazetidine-1-carbonyl chloride.

Predicted ¹H NMR Data

The proton NMR spectrum of 3,3-difluoroazetidine-1-carbonyl chloride is expected to be relatively simple, exhibiting a single signal for the four equivalent methylene protons. The electron-withdrawing nature of the N-carbonyl chloride group will deshield these protons compared to the parent amine.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| CH₂ (4H) | 4.0 - 4.5 | Triplet | ~12 | The four protons on the two methylene groups adjacent to the nitrogen are chemically equivalent. The electron-withdrawing carbonyl chloride group causes a significant downfield shift.[2] The signal is expected to be a triplet due to coupling with the two adjacent fluorine atoms (³JHF). |

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide key information about the carbon framework of the molecule. The carbonyl carbon will be significantly deshielded, appearing at a characteristic low-field chemical shift.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| C=O | 165 - 175 | Singlet | - | The carbonyl carbon of an acyl chloride typically appears in this region.[3] |

| CF₂ | 115 - 125 | Triplet | ¹JCF ~ 250-280 | The carbon atom bearing the two fluorine atoms will be significantly deshielded and will appear as a triplet due to one-bond coupling to the two fluorine atoms. |

| CH₂ | 60 - 70 | Triplet | ²JCF ~ 20-30 | The two equivalent methylene carbons will be deshielded by the adjacent nitrogen and will appear as a triplet due to two-bond coupling to the fluorine atoms. |

Predicted ¹⁹F NMR Data

The fluorine NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms. The chemical shift will be influenced by the electronic environment of the azetidine ring.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| CF₂ (2F) | -90 to -110 | Triplet | ³JFH ~ 12 | The two fluorine atoms are chemically equivalent. Their chemical shift is influenced by the surrounding alkyl structure. The signal is expected to be a triplet due to coupling with the four adjacent methylene protons (³JFH).[4] |

Predicted Mass Spectrometry Data

Electron ionization (EI) mass spectrometry is expected to yield a molecular ion peak and characteristic fragment ions resulting from the loss of the chlorine atom and fragmentation of the azetidine ring.

| m/z | Predicted Fragment | Rationale |

| 155/157 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for a compound containing one chlorine atom. |

| 120 | [M-Cl]⁺ | Loss of the chlorine radical to form the acylium ion, which is a common fragmentation pathway for acyl chlorides.[5] This is expected to be a prominent peak. |

| 92 | [M-Cl-CO]⁺ | Subsequent loss of carbon monoxide from the acylium ion. |

| 64 | [C₂H₂F₂]⁺ | Fragmentation of the azetidine ring. |

Experimental Protocols

The following sections provide a plausible methodology for the synthesis and characterization of 3,3-difluoroazetidine-1-carbonyl chloride.

Synthesis of 3,3-Difluoroazetidine-1-carbonyl chloride

A common method for the synthesis of N-acyl chlorides from secondary amines involves the use of phosgene or a phosgene equivalent, such as triphosgene.[6]

Caption: Proposed synthetic workflow for 3,3-Difluoroazetidine-1-carbonyl chloride.

Step-by-Step Protocol:

-

Preparation: To a solution of 3,3-difluoroazetidine hydrochloride (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triethylamine (2.2 eq.) dropwise.

-

Reaction: To the resulting slurry, add a solution of triphosgene (0.4 eq.) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

-

Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3,3-difluoroazetidine-1-carbonyl chloride. The product can be further purified by vacuum distillation if necessary.

NMR Data Acquisition

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-32.

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

¹⁹F NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: -50 to -250 ppm.

-

Number of Scans: 64-128.

Mass Spectrometry Data Acquisition

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

GC Conditions:

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Rate: 1 scan/second.

Conclusion

This predictive guide provides a detailed and scientifically-grounded overview of the expected NMR and mass spectrometry data for 3,3-difluoroazetidine-1-carbonyl chloride. The provided protocols for synthesis and characterization offer a practical starting point for researchers working with this and related compounds. While these are predicted data, they are based on well-established principles and data from analogous structures, and thus, should serve as a reliable reference for the identification and characterization of this important synthetic intermediate.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Van Brabandt, W., & De Kimpe, N. (2006). Synthesis of 3,3-Difluoroazetidines. The Journal of Organic Chemistry, 71(18), 7087–7090.

-

Sabtech Machine. (2024). Introduction to the Phosgenation Process for Amine--Basic Principles. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 19.5: Carbon-13 NMR. Retrieved from [Link]

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Difluoroazetidine. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Difluoroazetidine hydrochloride. Retrieved from [Link]

-

e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). The carbon-13 chemical shift of acyl chlorides vs ketones. Retrieved from [Link]

-

Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

SMR-Service. (n.d.). 13 Carbon NMR. Retrieved from [Link]

-

SMR-Service. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy - Organic Chemistry Data. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

reactivity profile of 3,3-Difluoroazetidine-1-carbonyl chloride

An In-Depth Technical Guide to the Reactivity Profile of 3,3-Difluoroazetidine-1-carbonyl chloride

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for modulating the physicochemical and pharmacokinetic properties of drug candidates. Among fluorinated motifs, the 3,3-difluoroazetidine ring has emerged as a privileged bioisostere. When activated as 3,3-Difluoroazetidine-1-carbonyl chloride (CAS: 2503207-95-0), it serves as a highly reactive, versatile electrophilic building block for the synthesis of ureas, carbamates, and amides.

This whitepaper provides a comprehensive analysis of the reactivity profile of 3,3-difluoroazetidine-1-carbonyl chloride, exploring the electronic causality behind its heightened electrophilicity, detailing its physicochemical impact on molecular scaffolds, and providing self-validating experimental protocols for its application in drug discovery workflows.

Structural and Electronic Foundations: The Causality of Reactivity

To understand the reactivity of 3,3-difluoroazetidine-1-carbonyl chloride, one must analyze the profound electronic perturbations introduced by the gem-difluoro group.

In a standard dialkylcarbamoyl chloride (e.g., dimethylcarbamoyl chloride), the nitrogen lone pair donates electron density into the carbonyl π∗ orbital via resonance. This amide-like resonance stabilizes the ground state, rendering the carbonyl carbon relatively less electrophilic.

However, in 3,3-difluoroazetidine-1-carbonyl chloride, the two fluorine atoms at the 3-position exert a powerful electron-withdrawing inductive effect (-I effect). This inductive pull drastically reduces the electron density on the azetidine nitrogen, which in turn severely attenuates its ability to donate its lone pair into the adjacent carbonyl group[1].

The Mechanistic Consequence: Because the resonance stabilization is disrupted, the carbonyl carbon of 3,3-difluoroazetidine-1-carbonyl chloride possesses a significantly higher partial positive charge ( δ+ ) compared to non-fluorinated analogs. This makes it a harder and more reactive electrophile , highly susceptible to rapid nucleophilic attack by amines, alcohols, and unfortunately, ambient moisture.

Quantitative Physicochemical Profiling

The integration of the 3,3-difluoroazetidine moiety via this carbonyl chloride building block imparts distinct physicochemical advantages to the final drug candidate. The strong inductive effect not only drives the reactivity of the reagent but also modulates the basicity and lipophilicity of the resulting adducts.

Research demonstrates that the gem-difluoro substitution drops the pKa of the parent amine by over 4 units[1], which translates to improved metabolic stability and reduced hERG liability in the final urea or carbamate derivatives[2][3].

Table 1: Physicochemical Impact of gem-Difluorination on the Azetidine Scaffold

| Property | Azetidine (Parent) | 3,3-Difluoroazetidine | Impact on Final Drug Candidate |

| pKa (Conjugate Acid) | ~10.4 | ~6.1 | Reduced basicity; lower risk of phospholipidosis and hERG channel inhibition. |

| Nucleophilicity | High | Very Low | Prevents off-target covalent reactivity in vivo. |

| LogP Modulation | Baseline | +0.5 to +0.8 | Enhances membrane permeability while maintaining favorable aqueous solubility. |

| Metabolic Stability | Moderate (prone to oxidation) | High (steric/electronic shielding) | Blocks oxidative metabolism (CYP450) at the 3-position of the ring[2]. |

Reactivity Pathways & Mechanistic Mapping

3,3-Difluoroazetidine-1-carbonyl chloride participates in three primary reaction pathways, dictated by the nature of the nucleophile.

-

Amination (Urea Synthesis): Reacts rapidly with 1° and 2° amines. Due to the heightened electrophilicity of the reagent, these reactions often proceed to completion at 0°C to room temperature. A non-nucleophilic base (e.g., DIPEA) is strictly required to scavenge the generated HCl and prevent protonation of the nucleophilic amine.

-

O-Acylation (Carbamate Synthesis): Reacts with alcohols and phenols. Because alcohols are weaker nucleophiles than amines, this pathway requires stronger bases (e.g., NaH to pre-form the alkoxide) or nucleophilic catalysts (e.g., DMAP) to drive the reaction.

-

Hydrolysis (Degradation): The enhanced electrophilicity makes this reagent highly moisture-sensitive. Exposure to water leads to rapid hydrolysis, releasing HCl, CO 2 , and 3,3-difluoroazetidine hydrochloride.

Reactivity pathways of 3,3-Difluoroazetidine-1-carbonyl chloride with various nucleophiles.

Standardized Experimental Protocols

To ensure reproducibility and high yields, the following protocols are designed as self-validating systems. The causality behind each step is explicitly defined to empower researchers to troubleshoot deviations.

Protocol A: Synthesis of Unsymmetrical Ureas (Amination)

This protocol is optimized for coupling 3,3-difluoroazetidine-1-carbonyl chloride with complex, sterically hindered amines often found in late-stage drug discovery[4][5].

Reagents:

-

Nucleophilic Amine (1.0 equiv)

-

3,3-Difluoroazetidine-1-carbonyl chloride (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.1 M)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon. Causality: The carbonyl chloride is highly sensitive to ambient moisture; strict anhydrous conditions prevent competitive hydrolysis.

-

Amine Solvation: Dissolve the nucleophilic amine (1.0 equiv) in anhydrous DCM. Add DIPEA (2.5 equiv) and stir the mixture at room temperature for 5 minutes. Causality: DIPEA acts as an HCl scavenger. Its steric bulk prevents it from acting as a competing nucleophile against the highly reactive carbonyl chloride.

-

Temperature Control: Cool the reaction mixture to 0°C using an ice-water bath.

-

Electrophile Addition: Dissolve 3,3-difluoroazetidine-1-carbonyl chloride (1.2 equiv) in a minimum volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes. Causality: Dropwise addition at 0°C controls the exothermic nature of the nucleophilic acyl substitution, minimizing the formation of symmetrical urea byproducts.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor progression via LC-MS or TLC.

-

Quench and Workup: Quench the reaction with saturated aqueous NH 4 Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients) to yield the pure unsymmetrical urea.

Standardized synthetic workflow for urea formation using carbamoyl chlorides.

Protocol B: Synthesis of Carbamates (O-Acylation)

Alcohols require activation due to their lower nucleophilicity compared to amines.

Step-by-Step Methodology:

-

Dissolve the alcohol (1.0 equiv) in anhydrous THF under Argon and cool to 0°C.

-

Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in portions. Stir for 30 minutes at 0°C until H 2 evolution ceases. Causality: Deprotonation forms the highly nucleophilic alkoxide, necessary to attack the carbonyl chloride efficiently.

-

Add 3,3-difluoroazetidine-1-carbonyl chloride (1.2 equiv) dropwise.

-

Warm to room temperature and stir for 4–12 hours.

-

Carefully quench with ice water, extract with EtOAc, dry, and purify via chromatography.

Table 2: Kinetic and Condition Matrix for Nucleophilic Coupling

| Nucleophile Type | Reagent | Base Required | Solvent | Temp Profile | Typical Time |

| Primary Amine | R-NH 2 | DIPEA or TEA (2.0 eq) | DCM or THF | 0°C → RT | 1 - 2 hours |

| Secondary Amine | R 2 -NH | DIPEA or TEA (2.5 eq) | DCM or THF | 0°C → RT | 2 - 4 hours |

| Primary Alcohol | R-OH | DMAP (cat.) + TEA | DCM | RT → 40°C | 6 - 12 hours |

| Secondary Alcohol | R 2 -CH-OH | NaH (1.5 eq) | THF | 0°C → RT | 4 - 12 hours |

Applications in Advanced Drug Discovery

The installation of the 3,3-difluoroazetidine-1-carboxamide motif via this chloride reagent has been pivotal in recent therapeutic breakthroughs:

-

Kinase and RIP1 Inhibitors: In the optimization of clinical candidate GDC-8264 (a RIP1 inhibitor), the incorporation of the 3,3-difluoroazetidine motif was critical for achieving submicromolar cellular activity while retaining desirable solubility, permeability, and avoiding the metabolic liabilities seen with larger or more lipophilic rings[5].

-

Epigenetic Modulators: Structure-activity relationship (SAR) studies on SETD8 inhibitors demonstrated that substituting standard cyclic amines with 3,3-difluoroazetidine drastically altered the polarity and binding affinity within the target pocket, serving as a critical probe for steric and electronic boundaries in the active site[6].

-

GPCR Antagonists: In the development of D3 Dopamine Receptor (D3R) antagonists, the 3,3-difluoroazetidine motif was utilized to fine-tune the basicity of the ligand, enhancing global D3R selectivity and improving pharmacokinetic profiles in vivo[4].

By leveraging the unique electrophilic properties of 3,3-difluoroazetidine-1-carbonyl chloride, medicinal chemists can rapidly access a distinct chemical space, balancing lipophilicity, metabolic stability, and target affinity with high synthetic efficiency.

References

-

Wang, F., et al. "Discovery, Characterization, and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

-

Garapaty-Rao, S., et al. "Structure-activity relationship studies of SETD8 inhibitors." ACS Medicinal Chemistry Letters, PMC. Available at:[Link]

-

Patel, S., et al. "Discovery of Clinical Candidate GDC-8264, a Novel, Potent and Selective RIP1 Inhibitor for Amelioration of Tissue Damage and the Treatment of Inflammatory Diseases." Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure-activity relationship studies of SETD8 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Convergence of Azetidines and Fluorine in Modern Drug Discovery

An In-depth Technical Guide to the Discovery and Application of Fluorinated Azetidine Building Blocks

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is a constant endeavor. Among the vast array of chemical motifs, small, strained rings have emerged as powerful tools for navigating and optimizing chemical space. Azetidines, four-membered nitrogen-containing heterocycles, are rapidly gaining prominence as valuable building blocks in drug design.[1][2][3] Their rigid, three-dimensional structure offers a distinct advantage over more flexible aliphatic chains, providing a means to improve physicochemical properties such as solubility and metabolic stability.[4]

Concurrently, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern pharmaceutical development, with over half of newly approved small-molecule drugs containing at least one fluorine atom.[5][6] The "fluorine effect" is a multifaceted phenomenon, leveraging the element's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—to profoundly influence a molecule's metabolic profile, binding affinity, and bioavailability.[7][8][9]

This guide provides an in-depth exploration of the intersection of these two powerful strategies: the discovery, synthesis, and application of fluorinated azetidine building blocks. As a senior application scientist, the following sections will not only detail the synthetic methodologies but also delve into the causal relationships behind experimental choices, the conformational implications of fluorination, and the practical application of these building blocks in creating next-generation therapeutics.

The "Fluorine Effect": A Medicinal Chemist's Strategic Advantage

The judicious placement of fluorine can dramatically alter a molecule's properties in predictable and beneficial ways. Understanding these effects is crucial for rationally designing fluorinated azetidine building blocks.

-

Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry.[7] Replacing a metabolically labile carbon-hydrogen (C-H) bond with a C-F bond can effectively block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and reducing the formation of unwanted metabolites.[7][10]

-

Modulation of pKa: Fluorine's powerful electron-withdrawing nature can significantly lower the pKa of nearby basic functional groups, such as the nitrogen atom in the azetidine ring.[7][8] This modulation of basicity affects the molecule's ionization state at physiological pH, which in turn influences its solubility, cell membrane permeability, and interaction with biological targets.

-

Conformational Control: The introduction of fluorine can create significant conformational biases.[8] In azetidines, this can influence the ring's pucker. Computational studies have revealed that a C–F···N+ charge–dipole interaction can occur in protonated fluorinated azetidines, inverting the ring pucker compared to its neutral state and bringing the fluorine atom closer to the charged nitrogen.[11] This conformational locking can be exploited to pre-organize a molecule for optimal binding to a target receptor.

-

Binding Affinity and Lipophilicity: While a single fluorine substitution can slightly increase lipophilicity (LogP), its primary role in binding is often more nuanced.[5][7] Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets, enhancing binding affinity and specificity.[9][10]

| Property | Impact of Fluorine Substitution | Rationale |

| Metabolic Stability | Increased | Strong C-F bond blocks enzymatic oxidation.[7] |

| Basicity (pKa) | Decreased | Strong inductive electron-withdrawal by fluorine.[8] |

| Lipophilicity (LogP) | Slightly Increased | Fluorine is more lipophilic than hydrogen.[5] |

| Conformation | Influences ring pucker | Gauche effects and charge-dipole interactions.[8][11] |

| Binding Affinity | Can be enhanced | Acts as a hydrogen bond acceptor, participates in dipole-dipole interactions.[9] |

The Rise of Fluorinated Azetidines: A Synthetic Revolution

The inherent ring strain and potential instability of azetidines have historically presented synthetic challenges.[2] Early methods for producing 3-fluoroazetidines were often harsh or lacked general applicability, relying on reagents like diethylaminosulfur trifluoride (DAST) with 3-azetidinols or the ring-opening of labile 1-azabicyclo[1.1.0]butanes using strong acids like Olah's reagent.[12] However, recent breakthroughs have provided milder, more versatile, and highly efficient routes to these valuable building blocks.

Azetidine Sulfonyl Fluorides (ASFs) and the Defluorosulfonylation (deFS) Pathway

A paradigm shift in the synthesis of substituted azetidines came with the development of Azetidine Sulfonyl Fluorides (ASFs) and their application in the defluorosulfonylation (deFS) reaction.[1][2][13] This innovative strategy provides a mild and highly functional group tolerant method for accessing diverse 3-substituted azetidines.

Mechanism: The deFS reaction proceeds through an unusual pathway where, upon mild thermal activation (typically ~60 °C), the ASF generates a reactive azetidine carbocation intermediate.[2][13] This intermediate is then readily trapped by a broad range of nucleophiles. This approach avoids the harsh conditions and limited substrate scope of previous methods.

The power of the deFS reaction lies in its versatility. A wide array of nucleophiles, including amines, NH-azoles, sulfoximines, and even complex drug molecules, can be coupled, enabling late-stage functionalization and the rapid generation of compound libraries.[1][13]

Phosphine-Promoted Synthesis of Fluorinated 2-Azetines

Another significant advancement is the development of a phosphine-promoted tandem aza-Michael addition/intramolecular Wittig reaction.[14] This method provides efficient access to polyfunctionalized and chemically stable fluorinated 2-azetines, which are unsaturated analogues of azetidines. These structures can be further elaborated, for example, through hydrogenation to yield the corresponding substituted azetidines.[14] This strategy highlights the use of organocatalysis to construct these strained rings under mild conditions.

Experimental Protocols: A Guide to Practice

To ensure trustworthiness and practical utility, this section provides detailed, self-validating protocols for the synthesis and application of these key building blocks.

Protocol 1: Synthesis of an N-Protected Azetidine Sulfonyl Fluoride (ASF)

This protocol is adapted from methodologies for synthesizing N-arylsulfonylazetidines and related sulfonyl fluorides.[4][13]

Objective: To synthesize a precursor for the deFS reaction.

Materials:

-

Azetidine hydrochloride

-

4-Fluorobenzenesulfonyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Suspend azetidine hydrochloride (1.0 eq) in DCM (0.5 M) in a round-bottom flask and cool to 0 °C in an ice bath.

-

Add triethylamine (2.2 eq) dropwise to the stirred suspension. Maintain the temperature at 0 °C for 30 minutes. Causality: Triethylamine acts as a base to deprotonate the azetidinium salt, generating the free azetidine in situ, and to quench the HCl byproduct from the subsequent reaction.

-

Add a solution of 4-fluorobenzenesulfonyl chloride (1.1 eq) in DCM dropwise to the reaction mixture, keeping the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 1-[(4-fluorophenyl)sulfonyl]azetidine.[4]

Protocol 2: Synthesis of a 3-Substituted Azetidine via deFS Reaction

This protocol describes the general procedure for using an ASF to generate a novel 3-substituted azetidine.[4][13]

Objective: To perform a nucleophilic coupling reaction with an ASF building block.

Materials:

-

Azetidine Sulfonyl Fluoride (ASF) (1.0 eq)

-

Desired nucleophile (e.g., morpholine) (1.5 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq, optional, for acidic nucleophiles)

-

Acetonitrile (ACN)

Procedure:

-

To a sealed vial, add the ASF (1.0 eq), the chosen nucleophile (1.5 eq), and K₂CO₃ (if required).

-

Add acetonitrile to achieve a final concentration of approximately 0.1 M.

-

Seal the vial tightly and heat the reaction mixture to 60 °C. Causality: This mild thermal activation is sufficient to induce the elimination of the sulfonyl fluoride group and generate the key carbocation intermediate without degrading sensitive functional groups.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.

-

Dry the organic layer, concentrate, and purify by column chromatography to isolate the 3-substituted azetidine product.

Biological Context and Future Outlook

The application of fluorinated azetidine building blocks is already demonstrating significant potential. For instance, a chiral fluorinated azetidin-2-one was discovered to be a potent tubulin polymerization inhibitor with significant antitumor efficacy, outperforming the natural product combretastatin A-4 in both potency and metabolic stability.[15] In other examples, azetidine-containing compounds have shown promise as antibacterial agents.[3]

The methodologies described herein, particularly the deFS reaction, open the door to countless new molecular designs. The ability to use ASFs as linkers is being explored for applications in developing Proteolysis Targeting Chimeras (PROTACs), where the rigid azetidine core can provide optimal spacing and conformation between the two ends of the degrader molecule.[2][13]

As synthetic methods continue to advance, the accessibility and diversity of fluorinated azetidine building blocks will expand, solidifying their role as indispensable tools in the medicinal chemist's arsenal for tackling complex diseases and developing safer, more effective medicines.

References

-

Begg, C. S., Rojas, J. J., Speller, H. A., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available from: [Link]

-

Yadav, P., & Singh, R. P. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 51. Available from: [Link]

-

Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Available from: [Link]

-

Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field? Inhance Technologies Blog. Available from: [Link]

-

Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. Available from: [Link]

-

Begg, C. S., Rojas, J. J., Speller, H. A., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available from: [Link]

-

Begg, C. S., Rojas, J. J., Speller, H. A., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Europe PMC. Available from: [Link]

-

Legay, R., et al. (2023). Fluorinated 2-Azetines: Synthesis, Applications, Biological Tests, and Development of a Catalytic Process. Organic Letters, 25(27), 5140-5144. Available from: [Link]

-

O'Hagan, D. (2012). The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. Beilstein Journal of Organic Chemistry, 8, 187-193. Available from: [Link]

-

Van Brabandt, W., Verniest, G., De Smaele, D., et al. (2006). Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry, 71(18), 7025-7028. Available from: [Link]

-

Begg, C. S., Rojas, J. J., Speller, H. A., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Request PDF on ResearchGate. Available from: [Link]

-

Chaume, G., et al. (2022). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 27(19), 6663. Available from: [Link]

-

Wang, Y., et al. (2020). Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy. European Journal of Medicinal Chemistry, 197, 112323. Available from: [Link]

-

Gouverneur, V., et al. (2025). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. Request PDF on ResearchGate. Available from: [Link]

-

Dolbier, W. R. Jr. (2021). Fluorinated organic azides: From chemical curiosities to versatile building blocks. TIB AV-Portal. Available from: [Link]

-

Apollo Scientific. (2026). Fluorinated Building Blocks for Medicinal Chemistry. Apollo Scientific Blog. Available from: [Link]

-

Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(21), 8249-8255. Available from: [Link]

-

Reiners, F., Joseph, E., Nißl, B., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8353-8357. Available from: [Link]

-

Nguyen, T. N., & May, J. A. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Letters, 20(12), 3605-3608. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apolloscientific.co.uk [apolloscientific.co.uk]

- 7. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benthamscience.com [benthamscience.com]

- 10. inhancetechnologies.com [inhancetechnologies.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of the Gem-Difluoro Group in Azetidine Rings for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the gem-difluoro group's role when installed on an azetidine ring, a four-membered nitrogen-containing heterocycle increasingly recognized for its favorable physicochemical properties. We will explore how the C(3)-gem-difluoro substitution profoundly impacts the azetidine ring's conformation, basicity (pKa), and metabolic stability. This guide will detail the strategic rationale behind this substitution, present key synthetic and analytical protocols, and illustrate its application through relevant case studies, offering a comprehensive resource for professionals in drug discovery and development.

Introduction: The Rise of Small Rings and the Power of Fluorine

Azetidines have emerged as valuable motifs in drug discovery, prized for their ability to confer desirable properties such as increased sp3 character, improved solubility, and metabolic stability.[1] Their compact, conformationally rigid structure provides a unique vector in chemical space, often leading to enhanced receptor affinity and improved pharmacokinetic profiles.[2] Several FDA-approved drugs, including baricitinib and cobimetinib, feature an azetidine ring, underscoring its importance in contemporary pharmaceutical design.[1]

Parallel to the rise of azetidines, the strategic use of fluorine has become a dominant strategy for optimizing drug candidates. The introduction of fluorine can modulate a molecule's electronic properties, lipophilicity, and metabolic fate.[3][4] The gem-difluoro group (CF2), in particular, is a fascinating and powerful substituent. It serves as a non-classical bioisostere for carbonyl groups or ethers, introducing polarity and offering conformational control while often enhancing metabolic stability.[5][6] This guide focuses on the intersection of these two powerful strategies: the installation of a gem-difluoro group at the C(3) position of the azetidine ring.

The Gem-Difluoro Group: A Strategic Modification

The replacement of the C(3)-methylene (CH2) group in an azetidine with a gem-difluoro (CF2) moiety is not a trivial substitution. It imparts a unique combination of electronic and steric effects that can be leveraged to overcome common drug development hurdles.

Electronic Effects and Impact on Basicity (pKa)

The two fluorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect through the sigma bonds of the azetidine ring. This effect significantly reduces the electron density on the ring's nitrogen atom.

-

Consequence on Basicity: The primary consequence of this inductive effect is a marked decrease in the basicity (pKa) of the azetidine nitrogen. A lower pKa means the nitrogen is less likely to be protonated at physiological pH (7.4). This can be highly advantageous in drug design, as it can reduce off-target interactions with aminergic GPCRs and ion channels, and can fine-tune the overall charge state of the molecule to optimize cell permeability and target engagement. The influence of the CF2 group on the basicity of amines is primarily defined by the inductive effect of the fluorine atoms.[7]

| Compound | pKa (of conjugate acid) | Change vs. Azetidine |

| Azetidine | ~11.29 | - |

| 3,3-Difluoroazetidine | ~6.5 - 7.5 (Estimated) | ↓ (Significant Decrease) |

Table 1: Comparison of the pKa of azetidine and the estimated pKa of 3,3-difluoroazetidine. The exact experimental value for 3,3-difluoroazetidine can vary, but a significant decrease is consistently observed in related fluorinated amines.[8]

Conformational Control

Fluorine substitution can significantly alter the conformational preferences of cyclic systems.[9] In a four-membered ring like azetidine, which already possesses significant ring strain, the introduction of a gem-difluoro group can further influence the ring's puckering. This conformational rigidity can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its biological target and potentially increasing potency. While detailed conformational studies on 3,3-difluoroazetidine itself are not widely published, studies on other gem-difluorinated cycloalkanes show that the CF2 group can have a notable impact on ring conformation.[7]

Enhancing Metabolic Stability: Blocking Oxidative Metabolism

One of the most compelling reasons to incorporate a gem-difluoro group is to enhance a molecule's metabolic stability.[10] The site adjacent to a heteroatom, such as the C(3) position in an N-substituted azetidine, is often susceptible to oxidation by cytochrome P450 (CYP450) enzymes.

-

Mechanism of Protection: The C-F bond is significantly stronger than a C-H bond. By replacing the two C(3)-hydrogens with fluorine, the site is effectively "blocked" from oxidative metabolism.[11] CYP450-mediated metabolism often proceeds via hydrogen atom abstraction, a step that is energetically unfavorable at a difluorinated carbon. This strategy has been shown to improve the metabolic stability of compounds, although the overall effect is context-dependent and requires empirical validation.[7][11]

Synthetic and Analytical Protocols

The successful application of the gem-difluoroazetidine scaffold requires robust synthetic and analytical methodologies.

Key Synthetic Strategies

The synthesis of 3,3-difluoroazetidines often starts from precursors that can be readily difluorinated or built up from fluorinated building blocks. A common approach involves the reduction of 3,3-difluoroazetidin-2-ones (difluoro-β-lactams).[12]

Protocol: Synthesis of N-Protected 3,3-Difluoroazetidin-2-ones

This protocol is adapted from methodologies involving Reformatsky-type reactions.[12][13]

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add activated Zinc dust.

-

Solvent and Reagents: Add anhydrous tetrahydrofuran (THF). To this suspension, add a solution of the desired imine and ethyl bromodifluoroacetate in THF dropwise at a controlled temperature (e.g., 0 °C or room temperature, depending on the substrate).

-

Reaction: Stir the reaction mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product, a β-amino ester, is then typically cyclized to the β-lactam using a base (e.g., potassium tert-butoxide) in THF.

-

Final Purification: The resulting 3,3-difluoroazetidin-2-one can be purified by column chromatography on silica gel.

Experimental Workflow for Property Assessment

Evaluating the impact of the gem-difluoro substitution requires a systematic comparison with the non-fluorinated analog.

Protocol: In Vitro Microsomal Stability Assay

This assay is a standard method to evaluate a compound's susceptibility to metabolism by CYP450 enzymes.[11]

-

Reagents: Test compound, positive control (e.g., Verapamil), negative control (no NADPH), human liver microsomes (HLM), NADPH regenerating system, phosphate buffer (pH 7.4).

-

Incubation: Pre-warm a solution of HLM in phosphate buffer at 37°C. Add the test compound (typically at 1 µM final concentration) and incubate for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.

-

Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the line (k) is used to calculate the in vitro half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).[11]

Case Studies and Applications

The 3,3-difluoroazetidine motif is being explored in various therapeutic areas. For instance, it has been incorporated into molecules targeting cancer.[14] Its ability to modulate physicochemical properties makes it an attractive building block for CNS agents, where brain penetration is key, and for metabolic diseases, where long half-lives are often desired. The unique properties it imparts make it a valuable tool for medicinal chemists aiming to fine-tune the properties of their lead compounds.[15]

Conclusion and Future Outlook

The gem-difluoro group is a powerful tool for modifying the azetidine scaffold. It offers a predictable way to decrease basicity, a likely method for imposing conformational constraint, and a proven strategy for blocking oxidative metabolism at the C(3) position. While the synthesis can be challenging, the potential rewards in terms of improved drug-like properties are substantial. As synthetic methods become more robust and accessible, the 3,3-difluoroazetidine ring is poised to become an increasingly common and valuable component in the medicinal chemist's toolbox, enabling the development of safer and more effective therapeutics.

References

- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Vertex AI Search.

- Synthesis of N Protected 3,3-Difluoroazetidin-2-ones | Request PDF. ResearchGate.

- Synthesis of 3,3-Difluoroazetidines. ResearchGate.

- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PMC.

- Assessing the Metabolic Stability of Drug Candidates with a gem-Difluoro Group: A Comparative Guide. Benchchem.

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.

- Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and...). ResearchGate.

- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science (RSC Publishing).

- Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.

- Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC.

- Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed.

- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. ResearchGate.

- General access to furan-substituted gem-difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene. PMC.

- Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. PMC.

- pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate.

- Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. PMC.

- Application of Bioisosteres in Drug Design. Unknown Source.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.

- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Request PDF. ResearchGate.

- Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl) - Google Patents. Google Patents.

- Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF. ResearchGate.

- Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Wiley Online Library.

- gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv.

- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.

- Fluorinated compounds present opportunities for drug discovery | Request PDF. ResearchGate.

- Application of Fluorine in Drug Design | Request PDF. ResearchGate.

- 3,3-Difluoroazetidine hydrochloride | CAS Number 28815-03-7. Ossila.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. WO2019245974A1 - Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl)-3-methyl-1,3,4,9-tetrahydro-2h-pyrido[3,4-b]indol-2-yl)-2,2-difluoropropan-1-ol and processes for preparing fused tricyclic compounds comprising a substituted phenyl or pyridinyl moiety, including methods of their use - Google Patents [patents.google.com]

- 15. ossila.com [ossila.com]

An In-depth Technical Guide to 3,3-Difluoroazetidine-1-carbonyl chloride: Synthesis, Reactivity, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of 3,3-Difluoroazetidine-1-carbonyl chloride, a highly reactive and valuable building block for researchers, medicinal chemists, and drug development professionals. We will delve into its core characteristics, synthesis, reactivity, and applications, with a focus on providing practical insights and methodologies.

Core Compound Identification and Molecular Structure

While 3,3-Difluoroazetidine-1-carbonyl chloride is a crucial reactive intermediate, it is typically synthesized on-demand from its more stable precursor, 3,3-Difluoroazetidine hydrochloride. The hydrochloride salt is the common commercially available form.

Key Identifiers for the Precursor:

| Identifier | Value | Source |

| Compound Name | 3,3-Difluoroazetidine hydrochloride | [1][2][3][4][5][6][7][8][9][10] |

| CAS Number | 288315-03-7 | [1][2][5][6][7][9][10] |

| Molecular Formula | C₃H₆ClF₂N | [1][5][7][8][9][10] |

| Molecular Weight | 129.54 g/mol | [6][7][8][9] |

Molecular Structure of 3,3-Difluoroazetidine-1-carbonyl chloride:

The molecular structure consists of a four-membered azetidine ring geminally difluorinated at the 3-position, with a carbonyl chloride group attached to the nitrogen atom.

Caption: Molecular Structure of 3,3-Difluoroazetidine-1-carbonyl chloride

Synthesis and Reactivity

2.1. Synthesis of 3,3-Difluoroazetidine-1-carbonyl chloride

3,3-Difluoroazetidine-1-carbonyl chloride is typically prepared by reacting 3,3-difluoroazetidine (often generated in situ from its hydrochloride salt by neutralization with a base) with phosgene or a phosgene equivalent, such as diphosgene or triphosgene. This reaction is usually carried out in an inert aprotic solvent at low temperatures.

Caption: Synthetic workflow for 3,3-Difluoroazetidine-1-carbonyl chloride.

2.2. Reactivity Profile

As an acyl chloride, 3,3-Difluoroazetidine-1-carbonyl chloride is a highly reactive electrophile. The primary site of reaction is the carbonyl carbon, which is susceptible to nucleophilic attack. This reactivity makes it an excellent reagent for introducing the 3,3-difluoroazetidine moiety into various molecular scaffolds.

Common reactions include:

-

Amide formation: Reaction with primary or secondary amines to form ureas.

-

Ester formation: Reaction with alcohols to form carbamates.

-

Friedel-Crafts acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst.

The presence of the fluorine atoms on the azetidine ring can influence the reactivity of the carbonyl chloride group through electronic effects.[5]

Applications in Drug Discovery and Medicinal Chemistry

The 3,3-difluoroazetidine motif is of significant interest in drug discovery. The gem-difluoro group can enhance metabolic stability, modulate pKa, and improve cell membrane permeability.[5][6]

3.1. Bioisosteric Replacement

The difluoroazetidine group can serve as a bioisostere for other functional groups, such as a carbonyl or a hydroxyl group, leading to improved pharmacokinetic properties of a drug candidate.

3.2. Scaffold for Novel Therapeutics

3,3-Difluoroazetidine-1-carbonyl chloride is a key building block for the synthesis of a wide range of compounds with potential therapeutic applications. For example, it has been used in the preparation of dihydropyrimidine compounds as antiviral agents.[5]

3.3. Probes for Chemical Biology

The unique properties of the 3,3-difluoroazetidine group also make it a valuable component of chemical probes for studying biological systems. For instance, it has been incorporated into fluorescent dyes for bioimaging applications.[6]

Experimental Protocols

4.1. General Procedure for the Synthesis of a Urea Derivative

-

Dissolve 3,3-difluoroazetidine hydrochloride (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a suitable non-nucleophilic base (e.g., triethylamine, 2.2 eq) dropwise.

-

In a separate flask, dissolve a phosgene equivalent (e.g., triphosgene, 0.4 eq) in the same anhydrous solvent.

-

Slowly add the phosgene solution to the 3,3-difluoroazetidine solution at 0 °C.

-

Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC or LC-MS.

-

Once the formation of 3,3-Difluoroazetidine-1-carbonyl chloride is complete, add the desired primary or secondary amine (1.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 2-16 hours.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Safety and Handling

5.1. Hazard Identification

3,3-Difluoroazetidine hydrochloride is classified as an irritant.[1][2][4] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] 3,3-Difluoroazetidine-1-carbonyl chloride, being a reactive acyl chloride, is expected to be corrosive and a lachrymator. It will react with water to produce hydrochloric acid.

5.2. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles and a face shield.[1][2][3][4]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[1][2][3]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[1][2][3][4]

-

Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood.[1][2][3][4] If inhalation is a risk, use a respirator with an appropriate cartridge.

5.3. Storage and Handling

-

3,3-Difluoroazetidine hydrochloride is hygroscopic; handle and store under an inert gas.[1][3]

-

Incompatible with strong oxidizing agents.[1]

5.4. First Aid Measures

-

After inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2][4]

-

After skin contact: Immediately wash with plenty of soap and water. Seek medical attention if irritation persists.[1][2][4]

-

After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3][4]

-

After ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek medical attention.[2][4]

References

- Synthetic method of 3 fluoro azetidine derivatives.

-

3,3-Difluoroazetidine hydrochloride. PubChem. [Link]

-

3,3-Difluoroazetidine. PubChem. [Link]

-

Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. fishersci.com [fishersci.com]

- 3. downloads.ossila.com [downloads.ossila.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. CAS 288315-03-7: 3,3-Difluoroazetidine hydrochloride [cymitquimica.com]

- 6. ossila.com [ossila.com]

- 7. scbt.com [scbt.com]

- 8. 3,3-Difluoroazetidine hydrochloride | C3H6ClF2N | CID 2758247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. medchemexpress.com [medchemexpress.com]

Exploratory Reactions with 3,3-Difluoroazetidine-1-carbonyl chloride: A Technical Guide for Medicinal Chemistry

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine is a foundational tactic for modulating physicochemical properties. Among fluorinated motifs, the 3,3-difluoroazetidine ring has emerged as a privileged scaffold. It acts as a conformationally restricted, metabolically stable bioisostere that favorably attenuates basicity and enhances lipophilicity[1].

3,3-Difluoroazetidine-1-carbonyl chloride (CAS 2503207-95-0)[2] serves as a highly reactive, bifunctional electrophilic warhead. It allows chemists to seamlessly install this privileged motif into complex molecular architectures via urea or carbamate linkages. This whitepaper provides an in-depth mechanistic analysis, validated experimental protocols, and structural rationales for utilizing this reagent in late-stage functionalization and exploratory library synthesis.

Theoretical Framework & Reaction Mechanisms

The utility of 3,3-difluoroazetidine-1-carbonyl chloride stems from the high electrophilicity of its carbonyl carbon. In medicinal chemistry, this reagent is primarily deployed in nucleophilic acyl substitution reactions to form ureas (via reaction with amines) and carbamates (via reaction with alcohols)[3].

Mechanistic Pathways: SN1 vs. Addition-Elimination

The reaction of carbamoyl chlorides with nucleophiles can proceed via two distinct mechanistic pathways, dictated by the solvent polarity and the nucleophile's strength[4]:

-

Dissociative SN1 Pathway: In highly polar or protic solvents, the reagent can undergo rate-determining ionization to form a resonance-stabilized carbamoyl cation, followed by rapid nucleophilic trapping[4].

-

Associative Addition-Elimination Pathway: In the aprotic solvents typically used in drug discovery (e.g., DCM, THF, DMF), the reaction predominantly follows a bimolecular addition-elimination mechanism[4]. The nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate, followed by the collapse of this intermediate and the expulsion of the chloride leaving group[5].

Because 3,3-difluoroazetidine is a secondary amine derivative, the strong electron-withdrawing nature of the gem-difluoro group slightly destabilizes any potential carbamoyl cation compared to non-fluorinated analogs. Consequently, reactions with this specific reagent almost exclusively follow the addition-elimination pathway under standard laboratory conditions.

Figure 1: Addition-elimination mechanism of 3,3-difluoroazetidine-1-carbonyl chloride with nucleophiles.

Quantitative Data: The "Janus Face" of Fluorinated Azetidines

Why go through the effort of installing a 3,3-difluoroazetidine moiety instead of a standard azetidine or pyrrolidine? The answer lies in the profound physicochemical shifts induced by the gem-difluoro substitution. The strong inductive electron-withdrawing effect (-I) of the fluorine atoms propagates through the sigma framework, drastically altering the electronic environment of the adjacent nitrogen[1].

Table 1: Comparative Physicochemical Impact of Azetidine Fluorination

| Property | Azetidine | 3-Fluoroazetidine | 3,3-Difluoroazetidine | Pharmacological Impact |

| pKa (Conjugate Acid) | ~10.4 | ~8.0 | ~6.0 | Reduced basicity lowers hERG toxicity risks and improves membrane permeability[1]. |

| Lipophilicity ( ΔLogP ) | Baseline | +0.3 | +0.8 | Enhances passive diffusion and optimizes binding in hydrophobic target pockets[6]. |

| Metabolic Stability | Low | Moderate | High | The CF2 group effectively blocks oxidative metabolism (CYP450) at the vulnerable 3-position[6]. |

Note: Values are representative approximations based on systematic studies of fluorinated saturated heterocyclic amines[1].

Validated Experimental Protocols

As an application scientist, I emphasize that a protocol is only as good as its underlying logic. The following workflows are designed as self-validating systems, where every reagent choice serves a specific mechanistic purpose.

Protocol A: Synthesis of N,N'-Substituted Ureas (Reaction with Amines)

Urea formation is the most common application of this reagent, frequently used to link pharmacophores in targeted therapeutics[3].

Causality & Design Rationale:

-

Solvent (Anhydrous DCM or DMF): Water must be strictly excluded. Hydrolysis of the carbamoyl chloride yields an unstable carbamic acid that rapidly decarboxylates into 3,3-difluoroazetidine and CO2 [7].

-

Base (DIPEA or K2CO3 ): The reaction generates one equivalent of HCl[5]. If unneutralized, HCl will protonate the incoming amine nucleophile, rendering it unreactive and stalling the reaction. N,N-Diisopropylethylamine (DIPEA) is preferred due to its non-nucleophilic nature, preventing competitive side reactions.

Step-by-Step Methodology:

-

Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the primary or secondary amine substrate (1.0 equiv) and anhydrous DCM (0.1 M concentration).

-

Base Addition: Add DIPEA (2.5 equiv) to the solution. Stir for 5 minutes under an inert nitrogen atmosphere.

-

Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Logic: Cooling controls the exothermic nucleophilic attack and minimizes side reactions.

-

Electrophile Addition: Dissolve 3,3-Difluoroazetidine-1-carbonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor progression via LC-MS or TLC.

-

Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography to yield the pure urea derivative.

Protocol B: Synthesis of Carbamates (Reaction with Alcohols/Phenols)

Alcohols are significantly weaker nucleophiles than amines. Therefore, the activation energy for the nucleophilic attack on the carbamoyl chloride must be lowered[5].

Causality & Design Rationale:

-

Catalyst (DMAP): 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. It attacks the carbamoyl chloride to form a highly electrophilic N-acylpyridinium intermediate, which is far more susceptible to attack by the weak alcohol nucleophile than the parent chloride.

-

Base (NaH for tertiary/hindered alcohols): For sterically hindered alcohols, deprotonation using Sodium Hydride (NaH) to form a highly nucleophilic alkoxide is often required to drive the reaction forward.

Step-by-Step Methodology:

-

Preparation: Dissolve the alcohol substrate (1.0 equiv) in anhydrous THF (0.1 M) under a nitrogen atmosphere.

-

Activation: Add Triethylamine (TEA, 2.0 equiv) and a catalytic amount of DMAP (0.1 equiv). (If using NaH: Cool to 0 °C, add NaH (1.2 equiv), and stir for 30 mins until H2 evolution ceases).

-

Electrophile Addition: Add 3,3-Difluoroazetidine-1-carbonyl chloride (1.2 equiv) dropwise at 0 °C.

-

Propagation: Heat the reaction mixture to 40-60 °C for 6-12 hours. The elevated temperature compensates for the lower nucleophilicity of the alcohol.

-

Workup & Purification: Quench carefully with water, extract with Ethyl Acetate, wash with 1N HCl (to remove DMAP/TEA) and brine, dry, and purify via chromatography.

Figure 2: Standardized experimental workflow for the synthesis of ureas and carbamates.

Applications in Drug Discovery

The translation of these synthetic protocols into clinical candidates is well-documented. The installation of the 3,3-difluoroazetidine-1-carbonyl moiety has rescued several failing drug programs by optimizing target selectivity and pharmacokinetic profiles.

-

PDE4B Inhibitors: In the development of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides for inflammatory diseases, replacing a standard cyclobutyl ring with a 3,3-difluoroazetidine moiety yielded a compound with sub-micromolar potency ( IC50 = 0.14 µM) and a critical 6-fold selectivity improvement over the off-target PDE4D isoform[8].

-

RIP1 Kinase Inhibitors: During the optimization of GDC-8264 (a clinical candidate for inflammatory diseases), the incorporation of the 3,3-difluoroazetidine ring was pivotal. It achieved the first sub-micromolar cellular active compound in its series while retaining highly desirable aqueous solubility and membrane permeability attributes[6].

By utilizing 3,3-difluoroazetidine-1-carbonyl chloride, medicinal chemists can efficiently explore this chemical space, rapidly generating libraries of ureas and carbamates that inherently possess optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3,3-Difluoroazetidine-1-carbonylchloride - CAS号 2503207-95-0 - 摩熵化学 [molaid.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Solubility and Stability Dynamics of 3,3-Difluoroazetidine-1-carbonyl chloride in Organic Solvents

Executive Summary